![molecular formula C14H10O6S2 B12572288 [5,5'-Bithieno[3,4-b]-1,4-dioxin]-7,7'-dicarboxaldehyde,2,2',3,3'-tetrahydro- CAS No. 528870-51-1](/img/structure/B12572288.png)
[5,5'-Bithieno[3,4-b]-1,4-dioxin]-7,7'-dicarboxaldehyde,2,2',3,3'-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5,5’-Bithieno[3,4-b]-1,4-dioxin]-7,7’-dicarboxaldehyde,2,2’,3,3’-tetrahydro- is a complex organic compound that belongs to the class of bithienyl derivatives This compound is characterized by its unique structure, which includes two thiophene rings fused with a dioxin ring and functionalized with dicarboxaldehyde groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5,5’-Bithieno[3,4-b]-1,4-dioxin]-7,7’-dicarboxaldehyde,2,2’,3,3’-tetrahydro- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene rings: Starting with a suitable thiophene precursor, the thiophene rings are synthesized through a series of reactions involving halogenation and coupling reactions.
Fusion with the dioxin ring: The thiophene rings are then fused with a dioxin ring through oxidative coupling reactions.
Functionalization with dicarboxaldehyde groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[5,5’-Bithieno[3,4-b]-1,4-dioxin]-7,7’-dicarboxaldehyde,2,2’,3,3’-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dicarboxaldehyde groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene rings or the dioxin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [5,5’-Bithieno[3,4-b]-1,4-dioxin]-7,7’-dicarboxaldehyde,2,2’,3,3’-tetrahydro- is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable precursor in the development of novel organic semiconductors and conductive polymers.
Biology and Medicine
Research in biology and medicine explores the potential of this compound in drug delivery systems and as a component in bioelectronic devices. Its ability to interact with biological molecules and its conductive properties make it a promising candidate for various biomedical applications.
Industry
In the industrial sector, this compound is used in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its conductive properties and stability contribute to the performance and longevity of these devices.
Mécanisme D'action
The mechanism of action of [5,5’-Bithieno[3,4-b]-1,4-dioxin]-7,7’-dicarboxaldehyde,2,2’,3,3’-tetrahydro- involves its interaction with molecular targets through various pathways. In organic electronics, it functions by facilitating charge transport through its conjugated system. In biological systems, it may interact with cellular components, influencing processes such as signal transduction and molecular recognition.
Comparaison Avec Des Composés Similaires
Similar Compounds
[5,5’-Bithieno[3,4-b]-1,4-dioxin]-7,7’-dicarboxaldehyde: Lacks the tetrahydro groups, resulting in different electronic properties.
[5,5’-Bithieno[3,4-b]-1,4-dioxin]-7,7’-diol: Contains hydroxyl groups instead of dicarboxaldehyde groups, affecting its reactivity and applications.
Uniqueness
The presence of both dicarboxaldehyde and tetrahydro groups in [5,5’-Bithieno[3,4-b]-1,4-dioxin]-7,7’-dicarboxaldehyde,2,2’,3,3’-tetrahydro- imparts unique electronic and chemical properties
Propriétés
Numéro CAS |
528870-51-1 |
|---|---|
Formule moléculaire |
C14H10O6S2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
5-(7-formyl-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-7-carbaldehyde |
InChI |
InChI=1S/C14H10O6S2/c15-5-7-9-11(19-3-1-17-9)13(21-7)14-12-10(8(6-16)22-14)18-2-4-20-12/h5-6H,1-4H2 |
Clé InChI |
URGHWHMUSCLDJO-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(SC(=C2O1)C=O)C3=C4C(=C(S3)C=O)OCCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


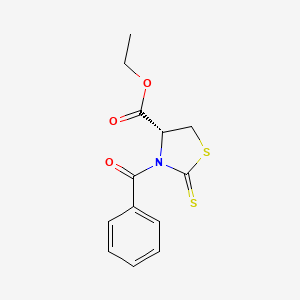
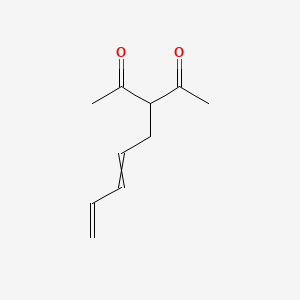
![6-Phenyl-3-(prop-2-yn-1-yl)-2,3,4,5-tetrahydro-1H-naphtho[2,3-d]azepine](/img/structure/B12572219.png)
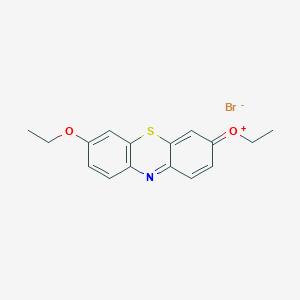
![Benzene,[(1-ethenyl-1-propenyl)oxy]-(9ci)](/img/structure/B12572225.png)
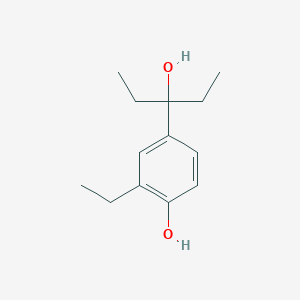
![methyl 3-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxan-4-yl]propanoate](/img/structure/B12572248.png)
![Fluoro[tris(trifluoromethanesulfonyl)]methane](/img/structure/B12572256.png)
amino}-2-diazonioethen-1-olate](/img/structure/B12572258.png)

![8-Chloro-3-methyl-3,4-dihydro-1H-[1,3]oxazino[3,4-a]indol-1-one](/img/structure/B12572278.png)
![4-(2-Ethyl-8-iodo-7-methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-yl)benzoic acid](/img/structure/B12572279.png)
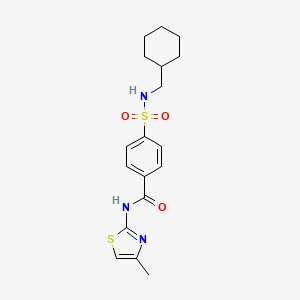
![[2-(Methoxymethylidene)cyclohexyl]acetonitrile](/img/structure/B12572295.png)
